

Application Note: Glomeratose A for High-Throughput Screening of Glutaminase Inhibitors

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Compound of Interest

Compound Name: Glomeratose A

Cat. No.: B2544173

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Introduction

Glutaminase (GLS), an enzyme responsible for the conversion of glutamine to glutamate, plays a critical role in cancer cell metabolism.^[1] Elevated GLS activity is a hallmark of many malignancies, providing cancer cells with a crucial source of nitrogen and carbon to support rapid proliferation and survival.^[1] This dependency on glutamine metabolism, often termed "glutamine addiction," presents a promising therapeutic window for the development of novel anti-cancer agents. **Glomeratose A** is a potent and selective small molecule inhibitor of human glutaminase. This application note describes a robust, high-throughput screening (HTS) assay for the identification and characterization of glutaminase inhibitors, utilizing **Glomeratose A** as a reference compound. The described assay is a coupled-enzyme fluorescent method suitable for screening large compound libraries in a 384-well format.^[1]

Principle of the Assay

The glutaminase activity is measured using a three-enzyme coupled reaction. First, glutaminase (GLS) hydrolyzes glutamine to produce glutamate. The resulting glutamate is then converted to α -ketoglutarate by glutamate dehydrogenase (GDH), which concurrently reduces NAD⁺ to NADH. Finally, diaphorase utilizes the generated NADH to convert the non-fluorescent resazurin into the highly fluorescent resorufin. The resulting fluorescent signal is directly proportional to the glutaminase activity.

Materials and Reagents

- **Glomeratose A**
- Recombinant Human Glutaminase (GAC isoform)
- L-Glutamine
- Glutamate Dehydrogenase (GDH)
- Diaphorase
- β -Nicotinamide adenine dinucleotide (NAD⁺)
- Resazurin sodium salt
- Trizma base
- Bovine Serum Albumin (BSA)
- DMSO, molecular biology grade
- 384-well black, flat-bottom plates

Experimental Protocols

Primary High-Throughput Screening (HTS) Protocol

- Compound Plating:
 - Prepare a 10 mM stock solution of **Glomeratose A** in DMSO.
 - Using an acoustic liquid handler, dispense 20 nL of test compounds and **Glomeratose A** (as a positive control) into 384-well assay plates. This results in a final screening concentration of 10 μ M in a 20 μ L reaction volume.
 - For negative controls (no inhibitor), dispense 20 nL of DMSO.
- Enzyme Preparation:

- Prepare the Enzyme Mix by diluting recombinant human glutaminase to a final concentration of 2.5 µg/mL in assay buffer (50 mM Tris-HCl, pH 8.0, 0.01% BSA).
- Substrate and Detection Reagent Preparation:
 - Prepare the Substrate/Detection Mix containing 20 mM L-glutamine, 0.5 mM NAD⁺, 2 U/mL GDH, 1 U/mL diaphorase, and 50 µM resazurin in assay buffer.
- Assay Procedure:
 - Add 10 µL of the Enzyme Mix to each well of the 384-well plate containing the pre-dispensed compounds.
 - Incubate for 15 minutes at room temperature.
 - Initiate the reaction by adding 10 µL of the Substrate/Detection Mix to each well.
 - Incubate the plate for 30 minutes at 37°C, protected from light.
 - Measure the fluorescence intensity using a plate reader with excitation at 530-560 nm and emission at 590 nm.

Dose-Response (IC₅₀) Determination Protocol

- Compound Plating:
 - Prepare a serial dilution of **Glomeratose A** in DMSO, typically from 10 mM to 0.1 µM.
 - Dispense 20 nL of each concentration into a 384-well plate in triplicate.
- Assay Procedure:
 - Follow the same procedure as the primary HTS protocol (steps 2-4).
- Data Analysis:
 - Calculate the percent inhibition for each concentration relative to the DMSO controls.
 - Plot the percent inhibition against the logarithm of the **Glomeratose A** concentration.

- Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

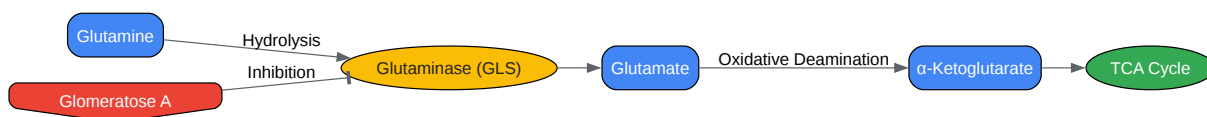
Table 1: HTS Assay Performance Metrics

Parameter	Value
Z'-factor	0.82
Signal to Background (S/B) Ratio	8.5
Signal to Noise (S/N) Ratio	15.2
CV of Positive Control (%)	3.1
CV of Negative Control (%)	4.5

Table 2: Potency of **Glomeratose A**

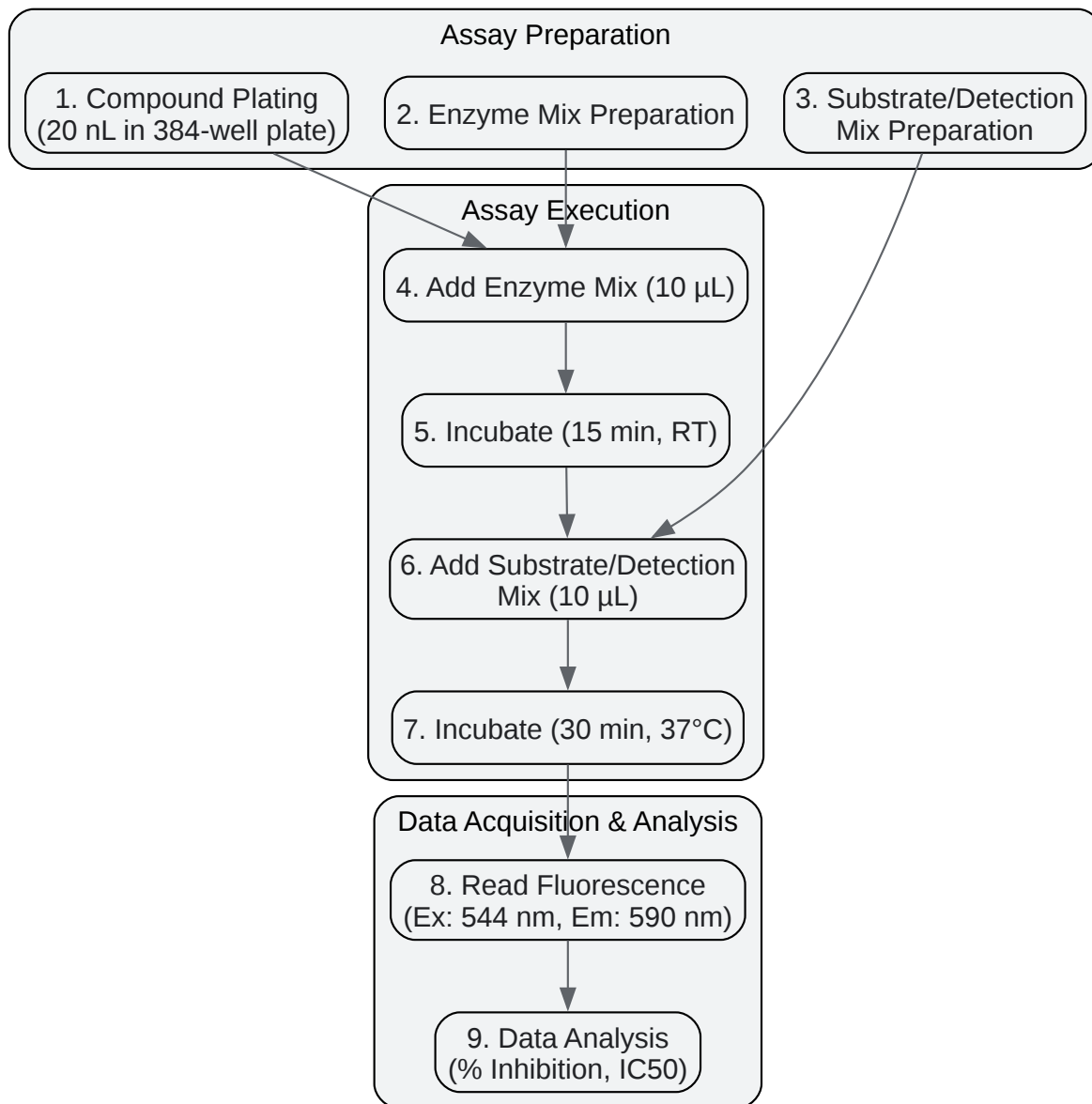
Compound	Target	IC50 (nM)
Glomeratose A	Glutaminase (GAC)	75.3

Visualizations



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Caption: Mechanism of action of **Glomeratose A**.



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Caption: High-throughput screening workflow.

Conclusion

The described coupled-enzyme fluorescent assay provides a reliable and robust method for the high-throughput screening of glutaminase inhibitors. **Glomeratose A** serves as an excellent positive control for this assay, demonstrating potent inhibition of glutaminase activity. The assay exhibits excellent statistical performance, making it suitable for large-scale screening campaigns to identify novel therapeutic candidates targeting glutamine metabolism in cancer.

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References

- 1. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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